molecular formula C14H22N2O3S B1424516 N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine CAS No. 1219957-13-7

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Cat. No. B1424516
CAS RN: 1219957-13-7
M. Wt: 298.4 g/mol
InChI Key: INLJRORVZYTJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Electrochemical and Chemical Synthesis : The compound and its derivatives have been synthesized electrochemically and chemically, indicating its applicability in complex synthetic chemistry procedures, as seen in the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine (Khazalpour & Nematollahi, 2015).
  • Molecular Conformations and Hydrogen Bonding : The compound and related structures have been analyzed for their molecular conformations and hydrogen bonding, which is crucial for understanding their interactions and functionalities in various applications (Sagar et al., 2017).

Analytical and Detection Techniques

  • Determination in Human Plasma : The compound has been a subject of interest in developing sensitive and selective methods for its determination in human plasma, highlighting its significance in biomedical research and possibly therapeutic monitoring (Kline et al., 1999).

Computational Studies and Theoretical Chemistry

  • Density Functional Theory (DFT) Studies : Computational studies, such as DFT, have been performed on derivatives of the compound to understand their reactivity and inhibition efficiencies, which are valuable in designing inhibitors and understanding molecular interactions (Wang et al., 2006).

Synthetic Chemistry and Material Science

  • One-pot Synthesis : The compound and its derivatives have been synthesized in one-pot synthesis methods, indicating its utility in synthetic and materials chemistry for creating complex molecules efficiently (Ghorbani‐Vaghei et al., 2014).
  • Novel Derivative Synthesis : There has been extensive research into synthesizing novel derivatives of the compound, which demonstrates its versatility and potential applications in developing new materials or drugs (Abyar et al., 2019).

properties

IUPAC Name

1-N-methyl-4-methylsulfonyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-16(10-11-5-7-19-8-6-11)12-3-4-14(13(15)9-12)20(2,17)18/h3-4,9,11H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJRORVZYTJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
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N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
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N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

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